molecular formula C11H24O4 B2679152 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol CAS No. 91337-40-5

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol

Cat. No.: B2679152
CAS No.: 91337-40-5
M. Wt: 220.309
InChI Key: AXQVLZUFQLDBNY-UHFFFAOYSA-N
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Description

“4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is a chemical compound with the CAS Number: 91337-40-5 . Its IUPAC name is 4,4’- (propane-1,3-diylbis (oxy))bis (butan-1-ol) . The molecular weight of this compound is 220.31 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Antioxidant Properties and Mechanisms

Hydroxycinnamic acids (HCAs) , which share a functional relationship with the hydroxybutoxy group in the compound of interest, exhibit significant antioxidant properties. These compounds' structure-activity relationships have been extensively studied, revealing that modifications such as the presence of an unsaturated bond or alterations in the aromatic ring significantly influence their antioxidant activity. Such modifications can enhance the molecules' ability to donate hydrogen atoms or electrons, neutralizing free radicals and reducing oxidative stress (Razzaghi-Asl et al., 2013).

Antimicrobial and Biotechnological Applications

Chitosan , a biopolymer with a structure that facilitates extensive hydrogen bonding similar to that of hydroxy-containing compounds, demonstrates broad antimicrobial potential. The polymer's unique chemical structure, including reactive hydroxyl and amino groups, allows it to serve various technical and biomedical applications, including antimicrobial systems. Understanding chitosan's antimicrobial activity provides insights into optimizing formulations containing hydroxy-functionalized compounds for similar applications (Raafat & Sahl, 2009).

Role in Signal Transduction and Cell Differentiation

4-Hydroxy-2,3-nonenal (HNE) , a biologically active aldehyde produced through lipid peroxidation, which involves oxidative decomposition of polyunsaturated fatty acids, illustrates the signaling role of hydroxy-containing compounds. HNE and similar compounds can modulate significant biological events, including signal transduction, gene expression, and cell differentiation, indicating that hydroxy-functionalized compounds might also play roles in cellular signaling pathways (Dianzani, Barrera, & Parola, 1999).

Analytical Methods and Antioxidant Activity Determination

Analytical techniques for determining the antioxidant activity of compounds, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are critical for understanding the functional properties of hydroxy-containing compounds. These methods, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power), provide essential data on a compound's ability to act as an antioxidant, contributing to its potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVLZUFQLDBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCOCCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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